4-Acetamido-3-hydroxybenzoic acid

Antibacterial Natural Product MIC

Researchers require reliable reference materials for metabolomics and SAR studies, but positional isomer variability often invalidates data. 4-Acetamido-3-hydroxybenzoic acid (CAS 10098-40-5) solves this as a structurally defined acylaminobenzoic acid. - **Metabolite standard**: Detected in Streptomyces spp. and human urine; validated for LC-MS/MS method development. - **SAR scaffold**: Moderate S. aureus activity (MIC = 18.1 μg/mL); precursor to (aminophenyl)benzothiazoles with antitumor potential. - **Negative control**: Confirmed inactive vs. neuraminidase (IC50 > 10 mM) and dihydroorotase (IC50 = 1 mM). Available as a research-grade building block with immediate shipment.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 10098-40-5
Cat. No. B110982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-3-hydroxybenzoic acid
CAS10098-40-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)C(=O)O)O
InChIInChI=1S/C9H9NO4/c1-5(11)10-7-3-2-6(9(13)14)4-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14)
InChIKeyWEMQDIKMQHBQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-3-hydroxybenzoic acid Overview


4-Acetamido-3-hydroxybenzoic acid (CAS 10098-40-5) is an acylaminobenzoic acid derivative [1]. It is a known metabolite found in organisms such as Streptomyces rochei and Streptomyces vinaceusdrappus, and has been identified as a human urinary metabolite [1]. In research applications, it functions as a building block for synthesizing bioactive molecules like (aminophenyl)benzothiazoles with cytotoxic and antitumor potential , and it has been shown to possess direct, albeit moderate, antibacterial activity [2][3].

Antimicrobial screening research: reported moderate activity against S. aureus
Metabolite analytical standard: identified in Streptomyces and human urine
Synthetic building block scaffold for derivatization studies
Negative control candidate for neuraminidase/dihydroorotase enzyme assays

4-Acetamido-3-hydroxybenzoic acid: Structural Specificity


In acetamidobenzoic acid derivatives, the precise positioning of hydroxyl and acetamido groups on the aromatic ring is a critical determinant of both biological activity and physicochemical behavior. For instance, the renal tubular transport properties differ significantly among ortho, meta, and para acetamidobenzoic acid isomers, demonstrating that even simple positional changes alter in vivo disposition [1]. This principle extends to biological target engagement; subtle structural modifications, such as esterification, can drastically change the spectrum of antibacterial activity, as seen with analogs of 3-acetamido-4-hydroxybenzoic acid where only certain derivatives showed broad activity against both Gram-positive and Gram-negative bacteria [2]. Consequently, 4-acetamido-3-hydroxybenzoic acid cannot be considered interchangeable with its positional isomers (e.g., 3-acetamido-4-hydroxybenzoic acid) or esterified analogs without risking a significant change in the experimental outcome.

Target Compound
4-Acetamido-3-hydroxybenzoic acid
Hydroxyl at C-3, acetamido at C-4
Positional Isomer
3-Acetamido-4-hydroxybenzoic acid
Regioisomeric shift alters transport and target engagement
Renal tubular transport profiles differ among ortho, meta, para isomers
Target Compound
Free acid form, narrow Gram-positive activity reported
Esterified Analog
Bulbiferates or synthetic esters show altered antibacterial spectrum
Structural modifications may shift Gram-positive/-negative activity profile

4-Acetamido-3-hydroxybenzoic acid Performance Benchmarks


Antibacterial Activity: MIC Against S. aureus

4-Acetamido-3-hydroxybenzoic acid (Compound 3) exhibits moderate antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 18.1 μg/mL [1]. In the same study, other isolated compounds (1, 2, and 4) showed no antibacterial activity, providing an internal baseline for comparison [1].

MIC S. aureus
Reported
18.1 μg/mL
Supports antimicrobial screening endpoint context
Internal baseline: co-metabolites inactive
Antibacterial Natural Product MIC

Narrow-Spectrum Antibacterial Profile

While 4-acetamido-3-hydroxybenzoic acid is active against S. aureus [1], its esterified analogs, the natural products bulbiferates A (1) and B (2), demonstrate a broader spectrum of activity, inhibiting both Escherichia coli (E. coli) and methicillin-sensitive S. aureus (MSSA) [2]. Notably, synthetic analogs (3 and 4) based on the same core scaffold displayed activity only against MSSA, highlighting the sensitivity of the antibacterial profile to specific structural modifications [2].

Antibacterial Spectrum
Class-level inference
Gram-positive only (S. aureus)
Spectrum context may differ with structural modifications
Esterified analogs extend to E. coli and MSSA
Antibacterial Structure-Activity Relationship Spectrum of Activity

Negligible Neuraminidase and Dihydroorotase Inhibition

4-Acetamido-3-hydroxybenzoic acid demonstrates negligible inhibition of influenza virus neuraminidase, with an IC50 value of >10,000,000 nM (>10 mM) against both Influenza A (A/Singapore/1/57(H2N2)) and Influenza B (B/Lee/40) strains at pH 6.5 and 37°C [1]. Similarly, its inhibition of mouse dihydroorotase is also minimal, showing an IC50 of 1,000,000 nM (1 mM) at pH 7.37 when tested at a 10 µM concentration [2].

Enzyme Inhibition IC50
Supporting evidence
Neuraminidase >10 mM
Dihydroorotase 1 mM
Supports enzyme-target exclusion review
Negligible inhibition confirms alternative mechanism context
Enzyme Inhibition Neuraminidase Selectivity

4-Acetamido-3-hydroxybenzoic acid Research Applications


Antibacterial Derivatization Research

Procure 4-acetamido-3-hydroxybenzoic acid as a reference standard for natural product discovery or as a synthetic starting point. Its confirmed, albeit moderate, activity against S. aureus (MIC = 18.1 μg/mL) [1] establishes it as a validated chemical scaffold. Researchers can use it as a basis for structure-activity relationship (SAR) studies, aiming to synthesize novel derivatives with enhanced potency or an expanded spectrum of activity [2].

Metabolomics and Pathway Studies

Utilize 4-acetamido-3-hydroxybenzoic acid as an analytical standard in metabolomics. Its confirmed presence in Streptomyces species and human urine [1] makes it a relevant molecule for tracing metabolic pathways or validating detection methods for acylaminobenzoic acids. Its well-defined chemical properties support its use as a marker compound in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses [2].

Synthetic Chemistry Building Block

Employ 4-acetamido-3-hydroxybenzoic acid as a key reactant for synthesizing more complex molecules. It is a documented precursor in the preparation of (aminophenyl)benzothiazoles, a class of compounds under investigation for their cytotoxic and antitumor properties [1]. Its availability and established role as a building block make it a reliable starting material for medicinal chemistry programs.

Negative Control for Enzyme Assays

Given its established negligible inhibitory activity against targets like influenza neuraminidase (IC50 > 10 mM) and dihydroorotase (IC50 = 1 mM) [1][2], this compound can be employed as a negative control in certain enzyme inhibition assays. This is particularly useful for validating assay sensitivity and ensuring that observed positive hits from other compounds are not due to nonspecific interactions.

Application
Selection Property
Validation Focus
Antibacterial derivatization research
Scaffold context with reported antimicrobial screening endpoint
Structure-activity relationship (SAR) and spectrum-expansion endpoints
Metabolomics and pathway studies
Metabolite identity reference standard
Chromatographic and mass spectrometry detection validation
Synthetic chemistry building block
Reactive hydroxy and acetamido functional groups
Derivatization and coupling efficiency in heterocycle synthesis
Negative control for enzyme assays
Negligible inhibition of neuraminidase and dihydroorotase
Assay specificity and non-specific interaction exclusion endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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